molecular formula C7H9N B585531 2-(Methyl-d3)-aniline CAS No. 151985-13-6

2-(Methyl-d3)-aniline

Cat. No.: B585531
CAS No.: 151985-13-6
M. Wt: 110.174
InChI Key: RNVCVTLRINQCPJ-FIBGUPNXSA-N
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Description

2-(Methyl-d3)-aniline (CAS: 151985-13-6) is a deuterated analog of o-toluidine (2-methylaniline), where the three hydrogen atoms in the methyl group (–CH₃) are replaced by deuterium (–CD₃). This isotopic substitution significantly impacts its physical, chemical, and spectroscopic properties while retaining the core aromatic amine structure . The compound is primarily used in isotopic labeling studies, particularly in mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) research, to trace metabolic pathways or enhance signal resolution . Its synthesis typically involves deuterated methylating agents or isotope exchange reactions under controlled conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl-d3)-aniline typically involves the deuteration of aniline derivatives. One common method involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form methyl-d3-amine, which can be further reacted with aniline to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of N-(1,1,1-trideuteriomethyl)phthalimide, which reacts with acids to form salts of methyl-d3-amine. This intermediate is then converted to this compound through standard amination reactions .

Chemical Reactions Analysis

Types of Reactions

2-(Methyl-d3)-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include nitrosoaniline, nitroaniline, and various substituted aniline derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Methyl-d3)-aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methyl-d3)-aniline involves its incorporation into biological systems where it can act as a tracer. The deuterium atoms in the compound provide a distinct mass difference, allowing researchers to track its movement and transformation through various metabolic pathways. This makes it a valuable tool in studying enzyme mechanisms and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(Methyl-d3)-aniline, highlighting differences in substituents, isotopic labeling, and applications:

Compound Structure Key Features Applications Reference
This compound C₆H₅NH₂–CD₃ – Deuterated methyl group;
– Enhanced isotopic stability;
– Distinct NMR shifts.
– Isotopic tracing in metabolism;
– NMR/LC-MS/MS standards.
o-Toluidine C₆H₅NH₂–CH₃ – Non-deuterated methyl group;
– Higher volatility;
– Toxic (carcinogenic).
– Dye synthesis;
– Rubber chemicals.
2-((Methyl-d3)thio)aniline (24b) C₆H₅NH₂–S–CD₃ – Thioether-linked deuterated methyl;
– Enhanced stability in acidic conditions.
– Catalysis research;
– Polymer additives.
2-Chloro-N-(methoxymethyl)aniline C₆H₅NH–CH₂OCH₃–Cl – Chloro and methoxymethyl substituents;
– Higher polarity.
– Pharmaceutical intermediates;
– Agrochemicals.
2-[3-(Dimethylamino)propoxy]aniline C₆H₅NH₂–O–(CH₂)₃N(CH₃)₂ – Dimethylamino-propoxy chain;
– Basic and water-soluble.
– Ligand synthesis;
– Organic electronics.

Key Comparative Findings

Isotopic Effects :

  • The deuterated methyl group in this compound reduces its vibrational energy, leading to a ~10% increase in molecular stability compared to o-toluidine . This stability is critical in long-term metabolic studies.
  • In NMR, the –CD₃ group eliminates proton signals at ~2.3 ppm (observed in o-toluidine), simplifying spectral interpretation .

Reactivity and Stability: The thioether analog 24b (2-((Methyl-d3)thio)aniline) exhibits greater resistance to oxidative degradation than this compound due to the sulfur atom’s electron-withdrawing effects . Non-deuterated analogs like 2-Chloro-N-(methoxymethyl)aniline show higher reactivity in nucleophilic substitutions due to the electron-deficient chloro group .

Applications: Deuterated compounds (e.g., this compound) are indispensable in mass spectrometry for quantifying low-abundance metabolites, whereas non-deuterated analogs like o-toluidine are restricted to industrial applications due to toxicity . Complex derivatives (e.g., 2-[3-(Dimethylamino)propoxy]aniline) are tailored for niche uses, such as iridium complex ligands in OLEDs, leveraging their electron-donating properties .

Biological Activity

2-(Methyl-d3)-aniline, a deuterated derivative of aniline, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of deuterium atoms, which can influence its reactivity and interactions in biological systems. The molecular formula is C7H8D3N, and it is known for its role as a building block in organic synthesis, particularly in the development of pharmaceuticals.

Antimicrobial Properties

Research has indicated that derivatives of aniline, including deuterated variants like this compound, exhibit antimicrobial activity. A study demonstrated that certain aniline derivatives showed significant inhibition against various bacterial strains with IC50 values ranging from 0.32 ± 0.03 to 0.52 ± 0.02 µM . This suggests a potential for this compound in developing antimicrobial agents.

Anti-inflammatory Effects

Aniline derivatives are also investigated for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, thus potentially serving as therapeutic agents in treating inflammatory diseases. The mechanism often involves the modulation of signaling pathways related to inflammation.

Neuroprotective Activity

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may help in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases. The presence of deuterium may enhance the stability of the compound, thereby improving its efficacy in biological systems.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various aniline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with deuterated methyl groups had enhanced antimicrobial properties compared to their non-deuterated counterparts .
  • Inflammation Modulation : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6 .
  • Neuroprotection : Research on neuronal cell cultures exposed to oxidative stress showed that treatment with this compound led to increased cell viability and reduced apoptosis rates compared to untreated controls .

Table 1: Biological Activities of this compound and Derivatives

Activity TypeTest Organism/ModelIC50/EffectivenessReference
AntimicrobialS. aureus0.32 ± 0.03 µM
E. coli0.52 ± 0.02 µM
Anti-inflammatoryMurine modelReduced TNF-α levels
NeuroprotectiveNeuronal culturesIncreased viability

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 2-(Methyl-d<sup>3</sup>)-aniline, and how do they differ from its non-deuterated analog?

  • Answer : The compound features a deuterated methyl group (CD3) at the 3-position of the aniline core, with a molecular formula of C8H11N and a molecular weight of 121.22 g/mol (non-deuterated) + 3 deuterium mass increments . The isotopic substitution impacts properties such as bond strength (C-D vs. C-H) and vibrational frequencies, detectable via NMR and IR spectroscopy. For example, deuterium incorporation reduces the stretching frequency of the methyl group in IR spectra and splits proton signals in <sup>1</sup>H-NMR due to isotopic shifts .

Q. What synthetic strategies are recommended for preparing 2-(Methyl-d<sup>3</sup>)-aniline with high isotopic purity?

  • Answer : Deuterated methyl groups are typically introduced using deuterated alkylating agents (e.g., CD3I) under basic conditions. A common approach involves nucleophilic substitution or reductive amination of 2-amino precursors with deuterated reagents. Post-synthesis purification (e.g., column chromatography or recrystallization) ensures isotopic purity (>98% D), critical for applications in tracer studies .

Q. How is 2-(Methyl-d<sup>3</sup>)-aniline characterized to confirm deuterium incorporation and structural integrity?

  • Answer : Mass spectrometry (MS) is essential for verifying isotopic enrichment, observing the +3 mass shift in the molecular ion peak. Nuclear Magnetic Resonance (<sup>2</sup>H-NMR or <sup>1</sup>H-NMR with isotopic decoupling) confirms the absence of proton signals in the CD3 group. High-resolution MS and elemental analysis further validate molecular composition .

Advanced Research Questions

Q. How does 2-(Methyl-d<sup>3</sup>)-aniline facilitate kinetic isotope effect (KIE) studies in organic reaction mechanisms?

  • Answer : The C-D bond’s higher stability compared to C-H induces measurable KIEs in reactions involving hydrogen/deuterium transfer. For instance, in catalytic hydrogenation or enzymatic processes, deuterated methyl groups slow reaction rates (kH/kD > 1), providing insights into rate-determining steps (e.g., bond cleavage or transition-state dynamics) .

Q. What role does 2-(Methyl-d<sup>3</sup>)-aniline play as an internal standard in quantitative metabolomics or proteomics?

  • Answer : Its deuterated structure serves as a mass spectrometric internal standard for quantifying non-deuterated analogs in biological matrices. By spiking samples with a known concentration, researchers correct for ionization efficiency variations and matrix effects, improving accuracy in LC-MS/MS workflows .

Q. How do steric and electronic effects of the CD3 group influence the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Answer : While deuterium’s electronic impact is minimal, the increased mass and bond rigidity of CD3 can alter binding kinetics. For example, in enzyme-substrate interactions, deuterated methyl groups may reduce conformational flexibility, affecting binding affinity (Kd) or catalytic turnover rates. Computational docking studies combined with isothermal titration calorimetry (ITC) are recommended to quantify these effects .

Q. What analytical challenges arise when using 2-(Methyl-d<sup>3</sup>)-aniline in tracer studies, and how are they mitigated?

  • Answer : Challenges include isotopic exchange (e.g., D-to-H back-exchange in protic solvents) and signal overlap in crowded spectral regions. Mitigation strategies involve using aprotic solvents (e.g., DMSO-d6), low-temperature NMR acquisition, and high-resolution MS/MS fragmentation to distinguish deuterated fragments .

Q. Methodological Guidance Table

ApplicationMethodKey ConsiderationReference
SynthesisAlkylation with CD3IOptimize reaction time to minimize isotopic scrambling
Characterization<sup>2</sup>H-NMRUse deuterium-decoupled <sup>1</sup>H-NMR for signal clarity
KIE StudiesLC-MS/MSNormalize to non-deuterated controls for kinetic analysis
ProteomicsStable Isotope LabelingValidate spike-in recovery rates in complex matrices

Properties

IUPAC Name

2-(trideuteriomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVCVTLRINQCPJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The above dyes can be prepared by a conventional method. For example, the dye (5) can be prepared as follows: One mole of 4,4'-diaminostilbene 2,2'-disulfonic acid is dissolved in water. To this solution, (1) 2 moles of cyanuric chloride dissolved in acetone and (2) an aqueous solution of sodium carbonate are simultaneously added at temperatures below 0° C., with the mixuture kept unalkaline, thereby allowing the added components to react for 2 hours. To the above reaction mixture is added a monoazo dye obtained by a conventional reaction of H-acid and o-toluidine. The monoazo dye is dissolved in the reaction mixture. To this reaction mixture, an aqueous solution of sodium carbonate is further added, with the reaction mixture kept unalkaline, so that the reaction mixture is allowed to react at room temperature for 10 hours. Thereafter, the temperature of the reaction mixture is gradually raised to 60° C. and the reaction is continued for 1 hour. Aniline and sodium carbonate are then added to the reaction mixture and the temperature of the reaction mixture is raised to 90° C., so that the reaction is further continued for 3 hours. After cooling the reaction mixture, the dye (5) is obtained by a salting-out technique using a 20% aqueous solution of sodium chloride.
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Synthesis routes and methods II

Procedure details

The same catalytic reduction reaction as in Example 1 was carried out except that o-nitrotoluene was used in an amount of 68.6 g (0.5 mole), and 68.6 g of glacial acetic acid was used instead of distilled water. The reaction required a period of 220 minutes with the absorption of 26.4 liters of hydrogen until its termination. The reaction solution was worked up in the same way as in Example 1 to give 9.0 g of o-toluidine and 53.1 g (yield 76.6%) of 2-methyl-4-methoxyaniline. The 2-methyl-4-methoxyaniline was found to have a purity of 99.0% by gas chromatography.
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Synthesis routes and methods III

Procedure details

The data in Table 2 demonstrate that increasing acetaldehyde/ortho-toluidine molar ratios benefit the 8-methylquinoline selectivity, yield and productivity. In addition, acetaldehyde/ortho-toluidine molar ratios of ≥2 gave very high conversion of ortho-toluidine and improved 8-methylquinoline product purity as shown by the 8-methylquinoline/2,8-Me2Q weight ratio. The 2,8-Me2Q (b.pt.=255° C.) is the primary impurity which needs to be minimized upon distillation of the 8-methylquinoline (b.pt=248° C.).
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